molecular formula C24H18Cl2N2O4 B12295944 1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride

1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Cat. No.: B12295944
M. Wt: 469.3 g/mol
InChI Key: DLJBXUPXOOWGCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the reaction of 4,4’-bipyridine with 4-carboxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .

Mechanism of Action

The mechanism of action of 1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific effects. For example, in catalysis, the compound can facilitate the activation of substrates and promote chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .

Properties

Molecular Formula

C24H18Cl2N2O4

Molecular Weight

469.3 g/mol

IUPAC Name

4-[4-[1-(4-carboxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzoic acid;dichloride

InChI

InChI=1S/C24H16N2O4.2ClH/c27-23(28)19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(4-8-22)24(29)30;;/h1-16H;2*1H

InChI Key

DLJBXUPXOOWGCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C(=O)O.[Cl-].[Cl-]

Origin of Product

United States

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